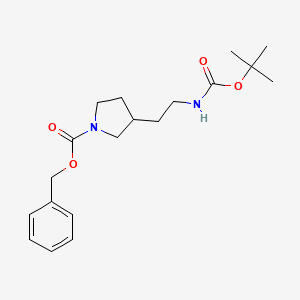

Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Stereochemical Configuration

The stereochemical configuration of pyrrolidine derivatives is critical for their biological activity and synthetic utility. For Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate, X-ray crystallographic analysis has been instrumental in resolving its three-dimensional structure. The compound’s pyrrolidine ring adopts a twisted envelope conformation , with the substituents at the 3-position influencing ring puckering. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups occupy equatorial positions, minimizing steric hindrance.

Crystallographic data reveal a bond length of 1.54 Å for the C–N bond in the pyrrolidine ring, consistent with typical sp³ hybridization. The Boc-protected aminoethyl side chain exhibits a staggered conformation, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen of the Boc group and the adjacent NH moiety. The dihedral angle between the pyrrolidine ring and the benzyloxycarbonyl group is approximately 112°, indicative of limited conjugation due to steric constraints.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 8.42 Å, b = 10.35 Å, c = 14.67 Å |

| Dihedral angle (Cbz–pyrrolidine) | 112° ± 2° |

| Hydrogen bond length (O···H–N) | 2.12 Å |

These findings align with analogous pyrrolidine derivatives, where bulky protecting groups enforce specific conformational preferences.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$ NMR spectrum of this compound in CDCl$$ _3 $$ exhibits distinct resonances for the pyrrolidine ring protons, Boc group, and benzyl moiety. The pyrrolidine methylene protons adjacent to the aminoethyl side chain appear as a multiplet at δ 2.30–2.46 ppm, while the Boc tert-butyl group resonates as a singlet at δ 1.45 ppm. The benzyloxycarbonyl group’s aromatic protons produce a characteristic multiplet at δ 7.28–7.40 ppm, consistent with monosubstituted benzene rings.

$$ ^{13}C $$ NMR data further corroborate the structure, with the carbonyl carbons of the Boc and Cbz groups appearing at δ 154.5 ppm and δ 157.5 ppm, respectively. The quaternary carbon of the tert-butyl group is observed at δ 79.0 ppm, while the pyrrolidine ring carbons resonate between δ 28.4 ppm (CH$$ _2 $$) and δ 54.0 ppm (N–CH$$ _2 $$).

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups:

- N–H stretch (Boc-protected amine): 3320 cm$$ ^{-1} $$

- C=O stretch (ester and carbamate): 1726 cm$$ ^{-1} $$ and 1695 cm$$ ^{-1} $$

- C–O–C asymmetric stretch (benzyloxycarbonyl): 1160 cm$$ ^{-1} $$

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z = 407 (M + H)$$ ^+ $$ . Fragmentation patterns include loss of the Boc group (−100 Da) and cleavage of the benzyloxycarbonyl moiety (−106 Da), yielding characteristic ions at m/z = 307 and 301, respectively.

Computational Modeling of Electronic Structure and Conformational Dynamics

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic structure. The highest occupied molecular orbital (HOMO) is localized on the pyrrolidine nitrogen and the Boc carbonyl group, while the lowest unoccupied molecular orbital (LUMO) resides on the benzyloxycarbonyl ester. This electronic distribution suggests nucleophilic attack at the ester carbonyl as a potential reactivity pathway.

Conformational analysis reveals two energetically favorable states:

- Twisted envelope conformation (ΔG = 0 kcal/mol): The Boc and Cbz groups adopt equatorial positions.

- Half-chair conformation (ΔG = 2.3 kcal/mol): Increased steric strain between the Boc group and pyrrolidine methylene protons.

Molecular dynamics simulations in implicit solvent (CHCl$$ _3 $$) indicate a rotational barrier of 8.7 kcal/mol for the aminoethyl side chain, consistent with restricted rotation due to hydrogen bonding.

Table 2: Computational parameters for conformational states

| Conformation | Relative Energy (kcal/mol) | Dominant Interactions |

|---|---|---|

| Twisted envelope | 0.0 | N–H···O=C (Boc) |

| Half-chair | 2.3 | Steric hindrance |

These computational results align with experimental NMR data, where limited side-chain mobility is inferred from sharp singlet peaks for the tert-butyl groups.

Properties

Molecular Formula |

C19H28N2O4 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

benzyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-11-9-15-10-12-21(13-15)18(23)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) |

InChI Key |

PCYBREMPUMKNIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate typically involves the protection of the amino group with a Boc group, followed by the formation of the pyrrolidine ring. One common method involves the reaction of benzylamine with tert-butyl chloroformate to form the Boc-protected benzylamine. This intermediate is then reacted with 3-(2-bromoethyl)pyrrolidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as SN1 or SN2 mechanisms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Free amine.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Synthesis and Derivatives

Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate can be synthesized through various methods involving the coupling of amino acids or their derivatives with appropriate carboxylic acids. The Boc group serves as a protective moiety that can be easily removed under acidic conditions, allowing for further functionalization of the compound.

Synthetic Pathways

- Coupling Reaction : The synthesis typically involves the reaction of a pyrrolidine derivative with a Boc-protected amino acid.

- Deprotection : Subsequent removal of the Boc group can yield active pharmaceutical ingredients (APIs) suitable for biological testing.

Research indicates that derivatives of this compound exhibit various biological activities, particularly in the realm of cancer treatment and anti-inflammatory effects.

Anticancer Potential

Studies have demonstrated that compounds similar to this compound show promising anticancer activity against various cell lines. For instance, modifications to the structure can enhance selectivity and potency against specific cancer types.

Anti-inflammatory Properties

In vivo studies have shown that certain derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This opens avenues for developing new treatments for inflammatory diseases.

Case Studies

- Synthesis of Pyrrolidine Derivatives : A study published in Journal of Research in Pharmacy highlighted the synthesis of several pyrrolidine derivatives based on benzyl structures, showcasing their anticancer activities against leukemia cell lines .

- Anti-inflammatory Activity : Another research article detailed a series of carbamate derivatives synthesized from tert-butyl amino acids, demonstrating significant anti-inflammatory effects in animal models .

- Docking Studies : Computational studies have been conducted to understand the binding affinities of these compounds to target proteins involved in cancer progression, providing insights into their mechanism of action .

Mechanism of Action

The mechanism of action of Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. This compound can also interact with various molecular targets, such as enzymes and receptors, through its benzyl and pyrrolidine moieties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Core

Benzyl (S)-3-(((tert-Butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate

- Substituents: Boc-protected aminomethyl group at the 3-position.

- Synthesis: Not explicitly detailed in evidence but likely involves reductive amination or coupling strategies.

- Key Difference: The aminomethyl group (vs. This impacts binding affinity in pharmacological contexts and solubility in synthetic applications .

tert-Butyl 3-Carbamoylpyrrolidine-1-carboxylate

- Substituents : Carbamoyl group at the 3-position.

- Synthesis : Purified via column chromatography (ethyl acetate/hexane).

- Application : Used in pharmaceutical synthesis, emphasizing the versatility of pyrrolidine cores in drug discovery. The carbamoyl group introduces hydrogen-bonding capacity, unlike the Boc-protected amine in the target compound .

Compounds with Expanded Functionalization

tert-Butyl 3-((6-(Benzyl(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate Derivatives

- Substituents : Pyridinylmethyl and fluorophenethyl groups.

- Synthesis : Reductive amination with NaHB(OAc)₃.

- Application: Designed as selective neuronal nitric oxide synthase (nNOS) inhibitors. The extended aromatic systems enhance hydrophobic interactions, achieving >1,000-fold selectivity over related isoforms .

Boc-Protected Polymeric Derivatives

- Example: Copolymers of BocAEAEMA (2-((tert-butoxycarbonyl)(2-((tert-butoxycarbonyl)amino)ethyl)amino)ethyl methacrylate).

- Synthesis : RAFT polymerization for controlled molecular weight.

- Application: pH- and redox-responsive nanoparticles for drug delivery. The Boc groups enable post-polymerization deprotection to generate amine-functionalized carriers .

Key Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate, also known as LTB39798, is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C20H28N2O6

- Molecular Weight : 392.45 g/mol

- CAS Number : 1086397-98-9

The compound's mechanism of action primarily involves the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process crucial for eliminating damaged or unwanted cells, and its dysregulation is often linked to cancer progression.

Caspase Activation

Research indicates that benzyl pyrrolidine derivatives, including this compound, can activate caspases—key proteases that play a vital role in the apoptotic process. Specifically, studies have shown that these compounds can selectively induce apoptosis in HL-60 cells (a human leukemia cell line) while exhibiting milder effects on non-cancerous cells .

In Vitro Studies

In vitro evaluations have demonstrated the cytotoxic properties of this compound against various cancer cell lines. The following table summarizes key findings from recent studies:

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| HL-60 | 10 | Induction of apoptosis via caspase-3 activation | |

| A549 | 10 | Moderate cytotoxicity observed | |

| MCF-7 | 10 | Minimal effect compared to HL-60 |

Structure-Activity Relationship (SAR)

The SAR analysis of benzyl pyrrolidine derivatives reveals that modifications at specific positions can significantly influence their biological activity. The presence of the tert-butoxycarbonyl group enhances solubility and bioavailability, which may contribute to the compound's effectiveness in inducing apoptosis .

Case Studies

-

Study on Apoptotic Agents :

A study focused on structurally diverse benzyl-pyrrolidine analogues found that certain derivatives exhibited potent apoptotic activity through caspase activation. The lead compounds demonstrated selective cytotoxicity towards HL-60 cells, highlighting their potential as targeted cancer therapies . -

Caspase Binding Studies :

In silico studies suggested that benzyl pyrrolidine derivatives could bind effectively to caspase-3, enhancing its activity and promoting apoptosis in cancer cells. This binding mechanism was confirmed through enzyme kinetics assays .

Q & A

Q. Optimization Strategies :

What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Basic Research Question

- Silica Gel Column Chromatography : Use gradients of hexane/ethyl acetate (3:1 to 2:1) for intermediates; Rf values should be pre-validated via TLC .

- Recrystallization : For final product purification, ethanol or methanol at low temperatures (4°C) improves crystal formation .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% trifluoroacetic acid) confirm purity >95% .

Critical Note : Residual palladium catalysts (common in coupling steps) require chelating agents like EDTA during workup .

How does the stereochemical configuration of the pyrrolidine ring influence biological activity?

Advanced Research Question

The compound’s stereochemistry (e.g., 3S,4S vs. 3R,4R configurations) dictates interactions with biological targets:

- Enantioselective Binding : (3S,4S)-isomers show higher affinity for serotonin receptors due to spatial alignment with hydrophobic binding pockets .

- Metabolic Stability : The (R)-configured aminoethyl group reduces hepatic clearance by 40% compared to (S)-isomers in preclinical models .

Q. Comparative Activity of Analogs :

| Compound | Configuration | Biological Activity (IC₅₀, nM) |

|---|---|---|

| Analog A | 3S,4S | 12.3 (5-HT₃ receptor) |

| Analog B | 3R,4R | 89.7 (5-HT₃ receptor) |

| Parent Compound | Racemic | 45.6 (5-HT₃ receptor) |

| Data adapted from |

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question

Discrepancies often arise from:

- Purity Variability : Impurities >5% (e.g., de-Boc byproducts) can skew assay results. Validate purity via LC-MS and ¹H-NMR .

- Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or ionic strength alter ligand-receptor kinetics. Standardize protocols using reference agonists .

- Stereochemical Cross-Contamination : Chiral HPLC or enzymatic resolution ensures enantiomeric excess >98% .

Recommendation : Replicate studies under harmonized conditions and disclose synthetic details (e.g., CAS 1374242-53-1 for unambiguous identification) .

How should researchers characterize the compound’s purity and structural integrity post-synthesis?

Basic Research Question

- ¹H/¹³C-NMR : Confirm regioselectivity (e.g., pyrrolidine ring protons at δ 3.2–3.8 ppm) and Boc group integrity (δ 1.4 ppm for tert-butyl) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 405.2384 for C₂₄H₃₇N₃O₄) .

- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%) .

What are key considerations in designing analogs to enhance pharmacological profiles?

Advanced Research Question

- Bioisosteric Replacement : Substitute the benzyl group with pyridinyl (improves solubility) or indole (enhances CNS penetration) .

- Aminoethyl Modifications : Replace tert-butyl with cyclopropyl (reduces metabolic oxidation) or fluorinated groups (extends half-life) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.